molecular formula C14H20BrNO2S B3997903 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine

Cat. No.: B3997903
M. Wt: 346.29 g/mol
InChI Key: ZUIBJOMIFRNIHZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a 5-bromo-2,4-dimethylbenzenesulfonyl group and a methyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium(II) acetate, potassium bicarbonate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The bromine atom and piperidine ring may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methylpiperidine include:

    5-Bromo-2,4-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    1-(5-Bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2S/c1-10-5-4-6-16(9-10)19(17,18)14-8-13(15)11(2)7-12(14)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIBJOMIFRNIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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